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A Comparative Analysis of the Machine-Learned
Functional DM21

A detailed guide for researchers, scientists, and drug development professionals on the
performance and application of the DM21 functional in comparison to other established
alternatives in density functional theory (DFT).

The advent of machine learning has introduced a new paradigm in the development of
exchange-correlation (XC) functionals for DFT, promising to overcome some of the persistent
limitations of human-designed approximations. The DeepMind 21 (DM21) functional, developed
by Google's DeepMind, is a notable example of this new generation of machine-learned
functionals.[1][2] It has demonstrated significant improvements in accuracy for a range of
chemical systems, particularly in addressing the challenges of strong correlation and
delocalization error that plague many conventional functionals.[1][3] This guide provides a
comparative study of DM21 against other widely used functionals, supported by experimental
data and detailed methodologies.

Performance evaluation:

The DM21 functional has been benchmarked against several established functionals across
various chemical datasets. The following tables summarize its performance in terms of energy
calculation accuracy and geometry optimization.

Table 1: Mean Absolute Error (MAE) in Energy Calculations (kcal/mol)
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DSD-
Benchmark DM21 SCAN PBEO B3LYP PBEP86:D3
BJ (Double
Hybrid)
Approaches
GMTKNS5  1.5[1] 3.6[1] DM21
performance]
2][3]
Lower than
SCAN and
BBB best
performing
hybrids[3]
Lower than
SCAN and
QM9 best
performing
hybrids[3]
TMC
(Transition
Metal 2.6 3.0
Chemistry) -
Converged

Note: The GMTKN55 benchmark is a comprehensive test for general main group
thermochemistry, kinetics, and non-covalent interactions.[3] The BBB benchmark focuses on
bond-breaking energies.[3] QM9 is a dataset of small organic molecules.[3] TMC data reflects
performance for transition metal chemistry where calculations converged.[4]

Table 2: Performance in Geometry Optimization
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Metric DM21 SCAN PBEO
MAE in bond lengths Competitive, generally ~ Competitive, generally  Competitive, generally
(pm) below 2 pm[1] below 2 pm[1] below 2 pm[1]

Remains at nearly the
Overall Quality same level as PBEO
and SCAN[1]

Key Strengths and Limitations of DM21.:

Strengths:

» High accuracy for energies: DM21 significantly outperforms traditional functionals like SCAN
in energy calculations for main-group molecules and atoms.[1] It successfully addresses
issues related to strong correlation and artificial charge delocalization.[1]

» Reduced delocalization error: The functional was specifically trained on fractional charge and
spin systems, which allows it to correctly capture the piecewise linear behavior of energy as
the number of electrons varies.[3][5]

o Competitive with expensive methods: The accuracy of DM21 for some benchmarks
approaches that of more computationally expensive double-hybrid functionals.[2]

Limitations:

o Geometry optimization: Despite its high accuracy in energy calculations, the quality of
equilibrium geometry prediction with DM21 is comparable to that of analytical functionals like
PBEO and SCAN.[1]

o Computational cost and convergence: DM21 is significantly slower than analytical
functionals.[3] It also faces challenges with self-consistent field (SCF) convergence,
particularly for transition metal chemistry.[4][6][7][8] The number of SCF iterations required
for convergence can be substantially higher than for functionals like SCAN.[1]

» Extrapolation to new chemistry: As a machine-learned model, its performance on chemical
systems significantly different from its training data can be unreliable. It has shown limitations
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in extrapolating to transition metal chemistry.[4][6][7][8]

o Lack of analytical gradients: The neural network-based nature of DM21 often means that
analytical gradients of the energy with respect to atomic coordinates are not available. This
necessitates the use of numerical gradients for geometry optimization, which can be
computationally intensive and susceptible to numerical noise.[1][9]

Experimental Protocols

The evaluation of DM21 and other functionals typically involves a series of computational
experiments using quantum chemistry software packages. The following outlines a general
methodology for such comparisons.

Software: The DM21 functional has been implemented and tested using the PySCF (Python-
based Simulations of Chemistry Framework).[1][9] Other functionals like SCAN and PBEO are
widely available in most quantum chemistry packages.

Geometry Optimization: The process of finding the minimum energy structure of a molecule is
iterative.

Initial Structure: Start with an initial guess for the molecular geometry.

¢ SCF Calculation: For the given geometry, solve the Kohn-Sham equations to obtain the
electron density and total energy. For DM21, the orbitals from a B3LYP SCF calculation are
often used as an initial guess.[4]

» Force Calculation: Calculate the forces on each atom. For DM21, this is typically done using
numerical differentiation (finite differences) due to the absence of analytical gradients.[1][9]

o Geometry Update: Use an optimization algorithm to update the atomic positions to minimize
the energy based on the calculated forces.

» Convergence Check: Repeat steps 2-4 until the changes in energy, forces, and geometry
between iterations are below a defined threshold.[1]

Energy Calculation: For a given molecular geometry, a single-point energy calculation is
performed by solving the Kohn-Sham equations self-consistently. The accuracy is then
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assessed by comparing the calculated energy to a high-level reference value, often from
methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)).[9]

Basis Sets: The choice of basis set is crucial for the accuracy of the calculations. A common
choice for benchmarking studies is to use Pople-style basis sets (e.g., 6-31G) or Dunning's
correlation-consistent basis sets (e.g., cc-pVTZ).

Convergence Criteria: Strict convergence thresholds are necessary for reliable results. For
example, in B3LYP calculations, the convergence threshold for the SCF energy might be set to
10-8, while for DM21, a slightly looser threshold of 10~ may be used.[4]

Visualizing DFT Concepts

To better understand the context of these functionals, the following diagrams illustrate the
general workflow of a DFT calculation and the hierarchical classification of DFT functionals.
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Caption: Workflow of a DFT calculation for geometry optimization.
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Caption: Jacob's Ladder of DFT functionals and the position of DM21.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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